molecular formula C10H8Cl3N3 B13547600 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine

5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine

Cat. No.: B13547600
M. Wt: 276.5 g/mol
InChI Key: XBWGLQRNAFSBGV-UHFFFAOYSA-N
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Description

5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their diverse biological activities and are often used as building blocks in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine typically involves the reaction of 3-(1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazole-4-carbaldehyde with (2,4,6-trichlorophenyl)hydrazine in ethanol. The reaction is catalyzed by concentrated hydrochloric acid and is carried out under reflux conditions for about 2 hours . The crude product is then purified by crystallization using dimethylformamide to yield the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale crystallization and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide
  • 2-acetylbenzofuran
  • 5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazole-3-carboxylic acid

Uniqueness

5-methyl-1-(2,4,6-trichlorophenyl)-1H-pyrazol-3-amine is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its trichlorophenyl group enhances its potential as an antimicrobial and anticancer agent, setting it apart from other pyrazole derivatives .

Properties

Molecular Formula

C10H8Cl3N3

Molecular Weight

276.5 g/mol

IUPAC Name

5-methyl-1-(2,4,6-trichlorophenyl)pyrazol-3-amine

InChI

InChI=1S/C10H8Cl3N3/c1-5-2-9(14)15-16(5)10-7(12)3-6(11)4-8(10)13/h2-4H,1H3,(H2,14,15)

InChI Key

XBWGLQRNAFSBGV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2Cl)Cl)Cl)N

Origin of Product

United States

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